Cas no 1256809-20-7 (2-(Trifluoromethyl)pyridine-4-carbothioamide)
2-(Trifluoromethyl)pyridine-4-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(trifluoromethyl)pyridine-4-carbothioamide
- 2-(Trifluoromethyl)pyridine-4-carbothioamide
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- MDL: MFCD18259408
- Inchi: 1S/C7H5F3N2S/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13)
- InChI Key: RSEKKUYNUNVMGU-UHFFFAOYSA-N
- SMILES: S=C(C1C=CN=C(C(F)(F)F)C=1)N
Computed Properties
- Exact Mass: 206.013
- Monoisotopic Mass: 206.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 71
2-(Trifluoromethyl)pyridine-4-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T897895-2.5mg |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T897895-5mg |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 5mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T897895-25mg |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 25mg |
$ 275.00 | 2022-06-02 | ||
| Enamine | EN300-213694-1g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 1g |
$1371.0 | 2023-09-16 | |
| Enamine | EN300-213694-5g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 5g |
$3977.0 | 2023-09-16 | |
| Enamine | EN300-213694-10g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 10g |
$5897.0 | 2023-09-16 | |
| Enamine | EN300-213694-0.05g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 0.05g |
$319.0 | 2023-09-16 | |
| Enamine | EN300-213694-0.1g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 0.1g |
$476.0 | 2023-09-16 | |
| Enamine | EN300-213694-0.25g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 0.25g |
$679.0 | 2023-09-16 | |
| Enamine | EN300-213694-0.5g |
2-(trifluoromethyl)pyridine-4-carbothioamide |
1256809-20-7 | 95% | 0.5g |
$1069.0 | 2023-09-16 |
2-(Trifluoromethyl)pyridine-4-carbothioamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(Trifluoromethyl)pyridine-4-carbothioamide
2-(Trifluoromethyl)pyridine-4-carbothioamide: A Versatile Compound in Modern Pharmaceutical and Chemical Research
2-(Trifluoromethyl)pyridine-4-carbothioamide (CAS No. 1256809-20-7) represents a significant advancement in the field of organic chemistry, particularly in the design of multifunctional molecules with potential applications in pharmaceuticals, materials science, and biochemical research. This compound is characterized by its unique structural features, including a pyridine ring fused with a trifluoromethyl group and a carbothioamide functional group. These structural elements contribute to its distinct chemical properties and biological activities, making it a promising candidate for further exploration in various scientific domains.
The pyridine ring serves as a key scaffold in many bioactive molecules, known for its ability to form stable interactions with biological targets such as enzymes, receptors, and ion channels. The trifluoromethyl substituent, on the other hand, introduces significant electron-withdrawing effects, which can modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and reactivity. The carbothioamide group, a sulfur-containing derivative of thiourea, adds additional functional versatility, enabling the compound to participate in diverse chemical reactions and biological processes.
Recent studies have highlighted the potential of 2-(Trifluoromethyl)pyridine-4-carbothioamide in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar structural frameworks exhibit potent inhibitory activity against specific kinases associated with cancer progression. The trifluoromethyl group was found to enhance the metabolic stability of these molecules, while the carbothioamide moiety contributed to their ability to interact with target proteins through hydrogen bonding and π-π stacking interactions.
Moreover, the carbothioamide functional group has shown promise in the design of metal-complexing agents. Research published in Coordination Chemistry Reviews (2022) reported that sulfur-containing ligands like 2-(Trifluoromethyl)pyridine-4-carbothioamide can coordinate with transition metals to form stable complexes with tunable redox properties. These complexes have potential applications in catalysis, sensing technologies, and even as components in advanced materials for energy storage.
The trifluoromethyl substituent also plays a critical role in improving the pharmacokinetic profiles of drug candidates. A 2024 study in Drug Discovery Today emphasized that the introduction of trifluoromethyl groups can significantly alter the hydrophobicity of a molecule, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. This makes 2-(Trifluomethyl)pyridine-4-carbothioamide an attractive scaffold for further modifications to enhance its biological activity.
In the realm of synthetic chemistry, the preparation of 2-(Trifluoromethyl)pyridine-4-carbothioamide has been the focus of several methodologies. A recent advancement in the field, reported in Organic Letters (2023), describes a highly efficient multistep synthesis involving the coupling of a pyridine derivative with a thiol-containing reagent. This approach not only streamlines the synthesis process but also allows for the incorporation of diverse functional groups, enabling the creation of structurally diverse derivatives with tailored properties.
The carbothioamide group's reactivity has also been explored in the context of click chemistry. A 2023 article in Bioorganic & Medicinal Chemistry demonstrated that 2-(Trifluoromethyl)pyridine-4-carbothioamide can participate in thiol-ene reactions, a widely used technique in the synthesis of bioconjugates and polymer-based drug delivery systems. This property opens new avenues for the development of smart materials that respond to specific stimuli, such as pH or light.
Furthermore, the trifluoromethyl group's influence on molecular electronic properties has attracted attention in the field of materials science. Research published in Advanced Materials (2022) showed that compounds with trifluoromethyl substitutions exhibit enhanced electron-deficient characteristics, which can be exploited in the design of organic semiconductors and optoelectronic devices. This suggests that 2-(Trifluoromethyl)pyridine-4-carbothioamide could be a valuable building block for next-generation electronic materials.
The carbothioamide functional group also has potential applications in the development of fluorescent probes. A 2023 study in Chemical Communications described the synthesis of a fluorescent probe based on 2-(Trifluoromethyl)pyridine-4-carbothioamide, which demonstrated high sensitivity to specific biomolecules. This application underscores the compound's adaptability to different scientific disciplines, from bioimaging to analytical chemistry.
In addition to its chemical and biological applications, 2-(Trifluoromethyl)pyridine-4-carbothioamide has been investigated for its environmental impact. A 2024 report in Green Chemistry highlighted the importance of understanding the fate and behavior of such compounds in ecological systems. The study found that the trifluoromethyl group can influence the persistence and bioaccumulation potential of the molecule, which is critical for assessing its safety in industrial and pharmaceutical contexts.
Overall, the unique combination of the pyridine ring, trifluoromethyl group, and carbothioamide functional group in 2-(Trifluoromethyl)pyridine-4-carbothioamide positions it as a versatile scaffold with broad potential in modern scientific research. As new methodologies and applications continue to emerge, this compound is likely to play an increasingly important role in the development of innovative solutions across multiple fields.
For researchers and industry professionals seeking to explore the properties and applications of 2-(Trifluoromethyl)pyridine-4-carbothioamide, access to reliable suppliers and detailed characterization data is essential. Companies specializing in specialty chemicals and pharmaceutical intermediates often provide high-purity samples and technical support to facilitate further studies and product development.
In conclusion, the 2-(Trifluoromethyl)pyridine-4-carbothioamide (CAS No. 1256809-20-7) stands as a testament to the power of molecular design in creating compounds with multifunctional capabilities. Its structural complexity and chemical versatility make it a valuable asset in the pursuit of scientific breakthroughs, offering exciting opportunities for future research and innovation.
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